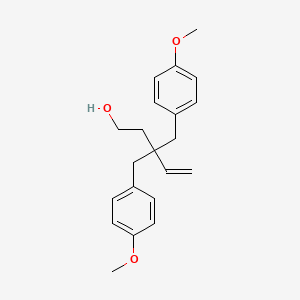
3,3-Bis(4-methoxybenzyl)pent-4-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Bis(4-methoxybenzyl)pent-4-en-1-ol is an organic compound with the molecular formula C21H26O3 and a molecular weight of 326.44 g/mol . It is characterized by the presence of two 4-methoxybenzyl groups attached to a pent-4-en-1-ol backbone. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(4-methoxybenzyl)pent-4-en-1-ol typically involves the reaction of 4-methoxybenzyl chloride with pent-4-en-1-ol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is purified by column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Bis(4-methoxybenzyl)pent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the pent-4-en-1-ol backbone can be reduced to form a saturated alcohol.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Formation of 3,3-Bis(4-methoxybenzyl)pent-4-en-1-one.
Reduction: Formation of 3,3-Bis(4-methoxybenzyl)pentan-1-ol.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
Aplicaciones Científicas De Investigación
3,3-Bis(4-methoxybenzyl)pent-4-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3-Bis(4-methoxybenzyl)pent-4-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of methoxybenzyl groups enhances its ability to interact with hydrophobic pockets in proteins, influencing biological processes .
Comparación Con Compuestos Similares
Similar Compounds
3,3-Bis(3-methoxybenzyl)pent-4-en-1-ol: Similar structure but with methoxy groups at the 3-position of the benzyl rings.
3,3-Bis(4-hydroxybenzyl)pent-4-en-1-ol: Hydroxy groups instead of methoxy groups on the benzyl rings.
Uniqueness
3,3-Bis(4-methoxybenzyl)pent-4-en-1-ol is unique due to the specific positioning of the methoxy groups, which influences its reactivity and interaction with other molecules. This makes it a valuable compound in synthetic chemistry and various research applications.
Propiedades
IUPAC Name |
3,3-bis[(4-methoxyphenyl)methyl]pent-4-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-4-21(13-14-22,15-17-5-9-19(23-2)10-6-17)16-18-7-11-20(24-3)12-8-18/h4-12,22H,1,13-16H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQOINMRDKUPEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(CCO)(CC2=CC=C(C=C2)OC)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
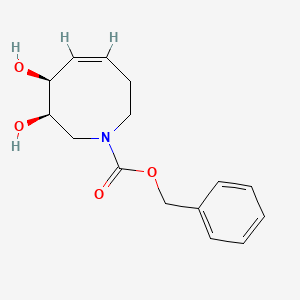

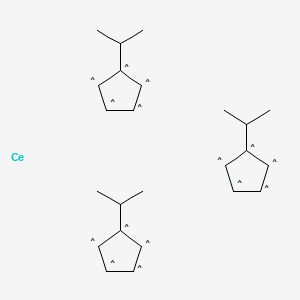
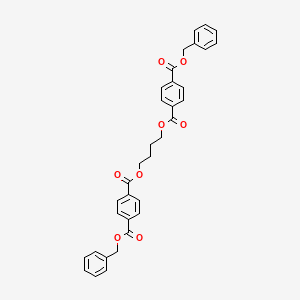
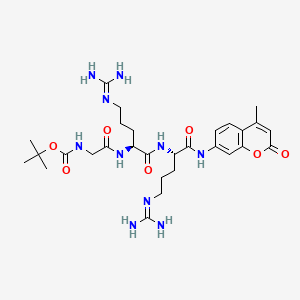

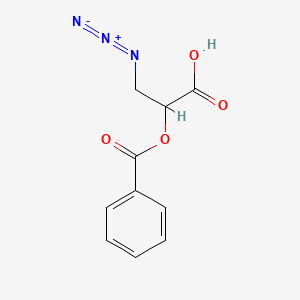
![(E,6R)-8-[(1S,4Z,6E,8E,10R,12R,14R,16S,17E,20R,21R,22S,24R,26R,27E,31E,34S,36S,40R)-22-hydroxy-21,40-dimethyl-3-oxo-26-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]-6-methylnon-7-enoic acid](/img/structure/B570042.png)
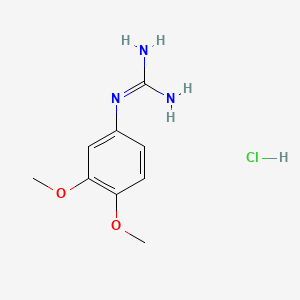
![[1-[2-Oxo-2-[[4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl]amino]ethyl]cyclopentyl]acetic Acid Hydrochloride; Buspirone Hydrochloride Imp. E (EP) as Hydrochloride](/img/structure/B570049.png)
